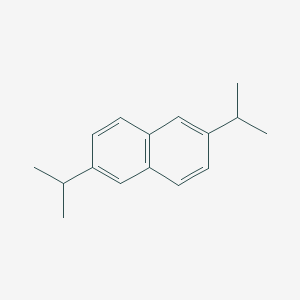

2,6-Diisopropylnaphthalene

Katalognummer B042965

Molekulargewicht: 212.33 g/mol

InChI-Schlüssel: GWLLTEXUIOFAFE-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05003122

Procedure details

Substantially pure 2,6-diisopropylnaphthalene can be recovered from the diisopropylnaphthalene products in a multi-stage separation scheme. In one embodiment, the diisopropylnaphthalene product is first fractionally distilled to obtain a low boiling fraction which contains unreacted naphthalene and monoisopropylnaphthalene, a middle fraction containing the diisopropylnaphthalenes, and a high boiling fraction containing triisopropylnaphthalene and tetraisopropylnaphthalenes. 2,6-diisopropylnaphthalene is obtained from the middle fraction by cooling the liquid to a temperature between 0° C. and -20° C. to fractionally crystallize the 2,6-isomer from the other diisopropylnaphthalenes. The mother liquor from the crystallization can be subjected to a second crystallization step, or it can then be combined with the low boiling and high boiling fractions, and subjected to transalkylation before recycle to the alkylation reactor, along with fresh naphthalene.

[Compound]

Name

diisopropylnaphthalenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

triisopropylnaphthalene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

tetraisopropylnaphthalenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:10]2C(=CC=CC=2)C=C[CH:2]=1.C(C1C2C(=CC=CC=2)C=CC=1)(C)C.[CH:24]([C:27]1[C:28](C(C)C)=[C:29](C(C)C)[C:30]2[C:35]([CH:36]=1)=[CH:34][CH:33]=[CH:32][CH:31]=2)([CH3:26])[CH3:25]>>[CH:24]([C:27]1[CH:28]=[CH:29][C:30]2[C:35](=[CH:34][CH:33]=[C:32]([CH:1]([CH3:10])[CH3:2])[CH:31]=2)[CH:36]=1)([CH3:25])[CH3:26]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC2=CC=CC=C12

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)C1=CC=CC2=CC=CC=C12

|

Step Three

[Compound]

|

Name

|

diisopropylnaphthalenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

triisopropylnaphthalene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)C=1C(=C(C2=CC=CC=C2C1)C(C)C)C(C)C

|

[Compound]

|

Name

|

tetraisopropylnaphthalenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Substantially pure 2,6-diisopropylnaphthalene can be recovered from the diisopropylnaphthalene products in a multi-stage separation scheme

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

In one embodiment, the diisopropylnaphthalene product is first fractionally distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a low boiling fraction which

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |